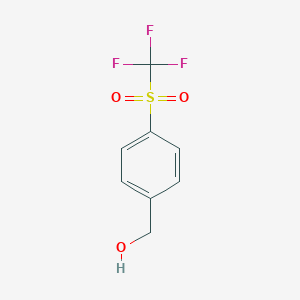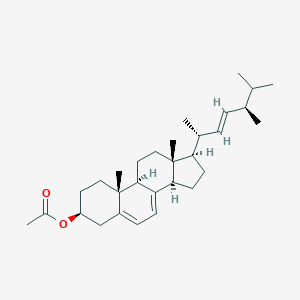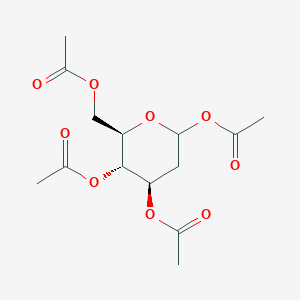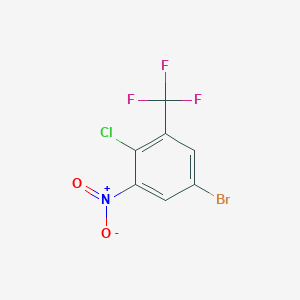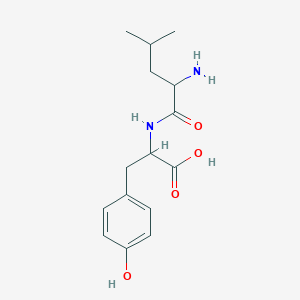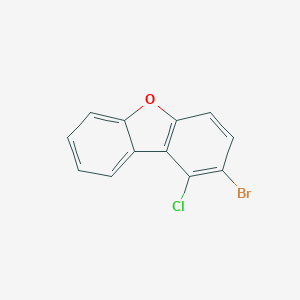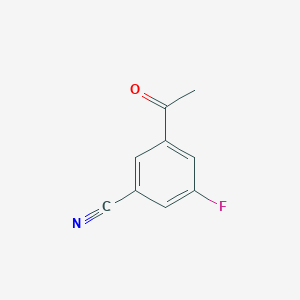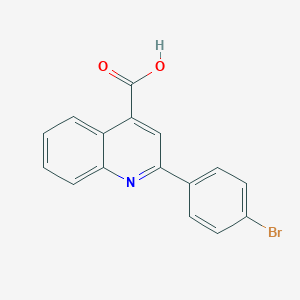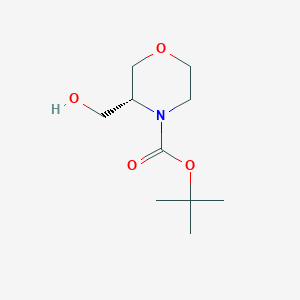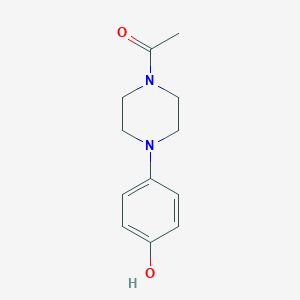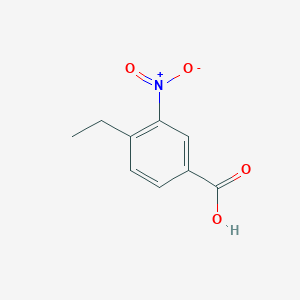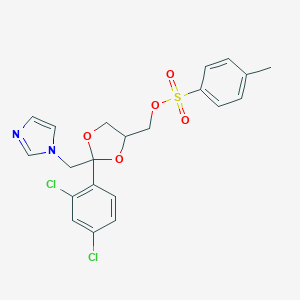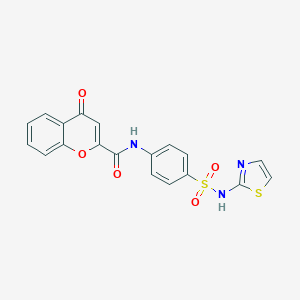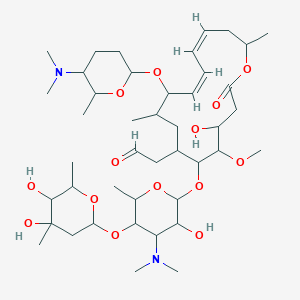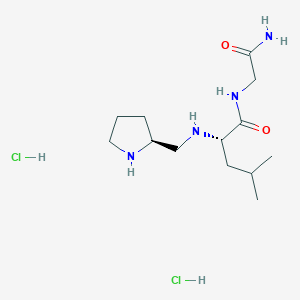
Prolyl-psi(methylamino)leucyl-glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prolyl-psi(methylamino)leucyl-glycinamide, commonly known as PMLG, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. PMLG is a synthetic peptide that is designed based on the natural hormone thyrotropin-releasing hormone (TRH).
作用機序
The mechanism of action of PMLG is not fully understood. However, it is believed to act by binding to the Prolyl-psi(methylamino)leucyl-glycinamide receptor, which is present in various tissues and organs in the body. The binding of PMLG to the Prolyl-psi(methylamino)leucyl-glycinamide receptor results in the activation of various signaling pathways, leading to the observed pharmacological effects.
生化学的および生理学的効果
PMLG has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. PMLG has also been shown to increase the release of thyroid-stimulating hormone (TSH) from the pituitary gland, leading to an increase in thyroid hormone production.
実験室実験の利点と制限
One of the significant advantages of PMLG is its ease of synthesis and purification, making it an ideal compound for use in laboratory experiments. PMLG is also relatively stable, making it suitable for long-term storage. However, one of the limitations of PMLG is its low solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for the research and development of PMLG. One of the significant areas of research is the identification of novel analogs of PMLG with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of PMLG in various diseases, including depression, epilepsy, and chronic pain. Additionally, the development of new methods for the delivery of PMLG to target tissues and organs is an area of active research.
合成法
The synthesis of PMLG is a complex process that involves several steps. The first step is the solid-phase peptide synthesis method, which involves the use of a resin-bound amino acid as the starting material. The resin-bound amino acid is activated with a coupling reagent, and the next amino acid is added. This process is repeated until the desired peptide sequence is obtained. The final step involves the cleavage of the peptide from the resin, followed by purification and characterization.
科学的研究の応用
PMLG has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of PMLG is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. PMLG has been shown to exhibit potent pharmacological activities, including analgesic, antidepressant, and anticonvulsant effects.
特性
CAS番号 |
109772-54-5 |
|---|---|
製品名 |
Prolyl-psi(methylamino)leucyl-glycinamide |
分子式 |
C13H28Cl2N4O2 |
分子量 |
343.3 g/mol |
IUPAC名 |
(2S)-N-(2-amino-2-oxoethyl)-4-methyl-2-[[(2S)-pyrrolidin-2-yl]methylamino]pentanamide;dihydrochloride |
InChI |
InChI=1S/C13H26N4O2.2ClH/c1-9(2)6-11(13(19)17-8-12(14)18)16-7-10-4-3-5-15-10;;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);2*1H/t10-,11-;;/m0../s1 |
InChIキー |
UDOMQZDFGBPQMX-ULEGLUPFSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC[C@@H]1CCCN1.Cl.Cl |
SMILES |
CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl |
その他のCAS番号 |
109772-54-5 |
同義語 |
Pro-psi(CH2NH)Leu-Gly-NH2 prolyl-psi(methylamino)leucyl-glycinamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



